molecular formula C19H14FN5O3 B2448125 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one CAS No. 1396633-14-9

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2448125
CAS No.: 1396633-14-9
M. Wt: 379.351
InChI Key: UICJWTQTBUIOFZ-UHFFFAOYSA-N
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Description

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H14FN5O3 and its molecular weight is 379.351. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3/c20-14-6-2-1-4-12(14)17-21-15(27-24-17)10-25-9-3-5-13(19(25)26)18-22-16(23-28-18)11-7-8-11/h1-6,9,11H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICJWTQTBUIOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a novel derivative belonging to the oxadiazole family. Oxadiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula of the compound is C15H13N5O2C_{15}H_{13}N_5O_2 with a molecular weight of 299.30 g/mol. The structure includes two oxadiazole moieties which are crucial for its biological activity.

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities by interacting with various biological targets. The mechanisms of action include:

  • Inhibition of Enzymes : Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation, such as HDAC (Histone Deacetylase), thymidylate synthase, and telomerase .
  • Receptor Modulation : Some derivatives act as selective agonists or antagonists at muscarinic receptors, influencing neurotransmission and potentially impacting conditions like Alzheimer's disease .

Anticancer Activity

The compound has shown promising anticancer properties in vitro:

  • Cell Proliferation Assays : The compound's IC50 values were evaluated against various cancer cell lines. For instance, it demonstrated an IC50 value of 0.48 µM against MCF-7 breast cancer cells and 0.19 µM against HCT-116 colon cancer cells . These values indicate potent antiproliferative effects compared to standard treatments.

Apoptosis Induction

Flow cytometry analyses have revealed that treatment with this compound leads to increased apoptosis in cancer cells through:

  • Caspase Activation : The compound significantly enhances caspase 3/7 activity, indicating its role in promoting apoptotic pathways .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring has been linked to increased biological activity. For example, the introduction of fluorine atoms has been shown to enhance the potency of related oxadiazole compounds .

Comparative Efficacy

A comparative analysis was performed against other known anticancer agents:

CompoundCell LineIC50 (µM)
3-(3-Cyclopropyl-1,2,4-Oxadiazol-5-Yl)MCF-70.48
DoxorubicinMCF-71.93
TamoxifenMCF-710.38

This table illustrates that the target compound exhibits superior efficacy compared to established drugs like Doxorubicin and Tamoxifen.

Case Studies

Recent studies have highlighted the therapeutic potential of oxadiazole derivatives in clinical settings:

  • Study on Antitumor Effects : A study conducted on a series of oxadiazole derivatives showed that modifications led to enhanced cytotoxicity against various cancer cell lines .
  • In Vivo Studies : Preliminary in vivo studies suggest that these compounds may also exhibit significant tumor growth inhibition in animal models, although further research is needed to confirm these findings.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has shown potential for inducing apoptosis in cancer cell lines. Studies suggest that structural modifications can enhance its efficacy against various cancer types. For instance, related compounds have been identified as apoptosis inducers in specific cancer cell lines, demonstrating the potential of oxadiazole derivatives as anticancer agents .

Antimicrobial Activity

The compound's structure suggests possible antibacterial properties. Similar oxadiazole derivatives have been synthesized and tested for antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of pyridyl triazole rings has been particularly noted for enhancing antibacterial efficacy . This indicates that the compound could be a candidate for further development into antimicrobial agents.

Neurological Applications

Some studies have explored the role of oxadiazole derivatives as muscarinic receptor modulators. Specifically, compounds similar to the one discussed have been identified as functionally selective M1 partial agonists, which may have implications in treating neurological disorders such as Alzheimer's disease . This receptor selectivity suggests potential therapeutic applications in cognitive enhancement or neuroprotection.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often influenced by their structural features. The presence of the cyclopropyl group and the fluorophenyl moiety can significantly affect the pharmacokinetics and pharmacodynamics of these compounds.

Structural FeatureInfluence on Activity
Cyclopropyl GroupEnhances receptor binding affinity
Fluorophenyl MoietyImproves lipophilicity and bioavailability

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

  • Zhang et al. (2005) : Investigated a series of aryl-substituted oxadiazoles and their apoptosis-inducing effects on cancer cells.
  • Hu et al. (2005) : Reported on the antibacterial activity of oxadiazoles incorporating pyridyl triazole structures.
  • Recent Work (2022) : Focused on the synthesis of new oxadiazole derivatives with demonstrated anti-cancer and anti-diabetic properties through molecular docking studies .

Preparation Methods

Cyclopropanecarboxamide Oxime Formation

Cyclopropanecarboxylic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with hydroxylamine hydrochloride to yield cyclopropanecarboxamide oxime (Scheme 1A). This intermediate is critical for 1,2,4-oxadiazole cyclization.

Reaction Conditions :

  • Reagents : Cyclopropanecarboxylic acid, thionyl chloride, hydroxylamine hydrochloride
  • Solvent : Ethanol/water (1:1)
  • Yield : 85–92%

Oxadiazole Cyclization

The cyclopropanecarboxamide oxime undergoes cyclization with cyanogen bromide (BrCN) in dichloromethane under reflux to form 3-cyclopropyl-1,2,4-oxadiazole-5-carbonitrile. Hydrolysis with aqueous HCl yields 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid, which is subsequently reduced to the alcohol using lithium aluminum hydride (LiAlH4).

Key Data :

Step Reagents Temperature Yield
Cyclization BrCN, DCM Reflux 78%
Hydrolysis 6M HCl 80°C 89%
Reduction LiAlH4, THF 0°C → RT 65%

Synthesis of 3-(2-Fluorophenyl)-1,2,4-Oxadiazole-5-ylmethyl Intermediate

2-Fluorobenzohydroxamic Acid Preparation

2-Fluorobenzoic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydroxylamine to yield 2-fluorobenzohydroxamic acid (Scheme 2A).

Oxadiazole Formation via Cyclodehydration

The hydroxamic acid undergoes cyclodehydration with cyanuric chloride (C₃N₃Cl₃) in tetrahydrofuran (THF) to produce 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carbonitrile. Subsequent hydrolysis with sodium hydroxide affords the carboxylic acid, which is esterified with methanol/H₂SO₄ to the methyl ester.

Optimized Conditions :

  • Cyclodehydration : C₃N₃Cl₃, THF, 0°C → RT, 72% yield
  • Esterification : MeOH, H₂SO₄, reflux, 88% yield

Assembly of the Pyridin-2(1H)-one Core

Synthesis of 1-(Chloromethyl)pyridin-2(1H)-one

Pyridin-2(1H)-one is alkylated with chloromethyl methyl ether (MOMCl) in the presence of sodium hydride (NaH) to yield 1-(chloromethyl)pyridin-2(1H)-one. This serves as the central scaffold for coupling.

Reaction Parameters :

  • Solvent : Dimethylformamide (DMF)
  • Base : NaH (60% dispersion in oil)
  • Yield : 81%

Final Coupling and Functionalization

Palladium-Catalyzed Cross-Coupling

The 1-(chloromethyl)pyridin-2(1H)-one undergoes Suzuki-Miyaura coupling with the 3-cyclopropyl-1,2,4-oxadiazole-5-ylboronic acid (prepared via borylation of the bromide intermediate). This step installs the cyclopropyl-oxadiazole moiety.

Catalytic System :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃
  • Solvent : 1,4-Dioxane/H₂O (4:1)
  • Yield : 68%

Nucleophilic Substitution

The chloromethyl group on the pyridinone reacts with the sodium salt of 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-thiol (generated from the methyl ester via thiolation with Lawesson’s reagent) in dimethyl sulfoxide (DMSO) at 60°C.

Critical Parameters :

  • Reagent : Lawesson’s reagent, DMSO
  • Temperature : 60°C, 12 hours
  • Yield : 74%

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.2 Hz, 1H, pyridinone H), 7.89–7.82 (m, 2H, fluorophenyl H), 7.45–7.39 (m, 2H, fluorophenyl H), 5.32 (s, 2H, CH₂), 2.11–2.05 (m, 1H, cyclopropane H), 1.12–1.08 (m, 4H, cyclopropane H).
  • HRMS (ESI) : m/z calcd for C₁₉H₁₄FN₅O₃ [M+H]⁺: 379.35; found: 379.34.

Purity and Stability

  • HPLC Purity : ≥95% (C18 column, acetonitrile/water gradient).
  • Storage : Stable at −20°C for 12 months under inert atmosphere.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Palladium coupling High regioselectivity, scalable Costly catalysts, stringent conditions 68
Nucleophilic substitution Mild conditions, avoids heavy metals Requires pre-functionalized thiols 74

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing this compound, and how can intermediates be characterized?

  • Answer: The synthesis typically involves cyclocondensation of precursors (e.g., nitrile oxides with amidoximes) under reflux in solvents like ethanol or DMF. Key intermediates include 3-cyclopropyl-1,2,4-oxadiazole and fluorophenyl-substituted oxadiazole derivatives. Characterization requires a combination of techniques:

  • NMR: Assign peaks for cyclopropyl protons (δ 1.0–2.0 ppm) and fluorophenyl aromatic protons (δ 7.0–8.0 ppm) .
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry: Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z 438.3) .

Q. What are the primary biological assays used to evaluate this compound’s activity, and how should controls be designed?

  • Answer: Initial screens often target kinase inhibition or antimicrobial activity. For example:

  • Kinase assays: Use ADP-Glo™ kits with positive controls (e.g., staurosporine) and negative controls (DMSO-only wells). Include triplicate runs to account for plate variability .
  • Microbial susceptibility testing: Follow CLSI guidelines with Mueller-Hinton agar, using ciprofloxacin as a reference standard .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield of the oxadiazole ring formation?

  • Answer: Key parameters include:

  • Temperature: Maintain 80–100°C during cyclization to avoid side reactions (e.g., ring-opening) .
  • Catalysts: Use 1,8-diazabicycloundec-7-ene (DBU) to enhance reaction efficiency in DMF .
  • Workup: Extract impurities with ethyl acetate/water (3:1) and monitor pH (6.5–7.0) to stabilize the product .
    • Data-driven example: A 15% yield increase was achieved by replacing THF with DMF at 90°C, confirmed via HPLC .

Q. How should contradictory results in biological activity between in vitro and in vivo models be resolved?

  • Answer: Discrepancies often arise from bioavailability or metabolic stability. Follow this protocol:

Pharmacokinetic profiling: Measure plasma half-life (t1/2) and Cmax using LC-MS/MS .

Metabolite identification: Incubate the compound with liver microsomes and compare fragmentation patterns to in vivo samples .

Structural tweaks: Introduce PEGylated groups or fluorine atoms to enhance metabolic stability .

Q. What strategies are recommended for analyzing stereochemical outcomes in derivatives of this compound?

  • Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection. For ambiguous cases:

  • X-ray crystallography: Resolve absolute configuration by growing single crystals in ethyl acetate/hexane .
  • Computational modeling: Perform DFT calculations (B3LYP/6-31G*) to predict optical rotation values .

Methodological Considerations

Q. How can solvent choice impact the stability of the pyridin-2(1H)-one moiety during synthesis?

  • Answer: Protic solvents (e.g., methanol) may promote hydrolysis of the lactam ring. Use aprotic solvents (e.g., acetonitrile) and inert atmospheres (N2) to prevent degradation .

Q. What statistical methods are appropriate for validating reproducibility in dose-response studies?

  • Answer: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For IC50 calculations, use nonlinear regression (four-parameter logistic model) in GraphPad Prism .

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